Acid Red 249

Description

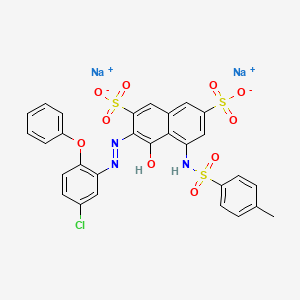

The exact mass of the compound Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZPHDFHYZHNG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN3Na2O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889431 | |

| Record name | C.I. Acid Red 249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6416-66-6 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-(2-(5-chloro-2-phenoxyphenyl)diazenyl)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Acid Red 249" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Acid Red 249 (C.I. 18134), a monoazo dye. The information is intended to support research and development activities where this compound may be encountered.

Core Chemical and Physical Properties

This compound is a synthetic dye characterized by its red, powdery appearance and solubility in water.[1] It is classified as a weak acid dye due to the presence of sulfonic acid groups. The key identifying and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Common Name | This compound |

| Synonyms | Tracid Brilliant Red B, Acid Red B, Weak Acid Brilliant Red B, Polar Brilliant Red B[2][3] |

| C.I. Name | This compound[3] |

| C.I. Number | 18134 |

| CAS Number | 6416-66-6[4] |

| Molecular Formula | C₂₉H₂₀ClN₃Na₂O₁₀S₃[4] |

| Molecular Weight | 748.11 g/mol [4] |

| IUPAC Name | disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-(p-tolylsulfonamido)naphthalene-2,7-disulfonate |

| Physical Appearance | Dark red to brown powder[2] |

| Solubility | Soluble in water, slightly soluble in ethanol[1] |

| λmax (in water) | 510 nm |

Chemical Structure

The chemical structure of this compound is characterized by a single azo bond (-N=N-) connecting a substituted phenyl ring to a substituted naphthalene (B1677914) ring system. The molecule contains multiple sulfonate groups, which impart water solubility.

Chemical structure of this compound.

Synthesis Workflow

The manufacturing process for this compound involves a two-step synthesis: the diazotization of an aromatic amine followed by an azo coupling reaction.[4]

Synthesis workflow of this compound.

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are crucial for quality control and research purposes. The following sections provide protocols for UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometric Analysis

This protocol outlines the determination of this compound concentration in a solution using UV-Vis spectrophotometry, based on its maximum absorbance at 510 nm.

Objective: To quantify the concentration of this compound in an aqueous solution.

Materials and Reagents:

-

This compound reference standard

-

Deionized water

-

Volumetric flasks (100 mL and 10 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Standard Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in a 100 mL volumetric flask with deionized water.

-

Ensure the standard is completely dissolved by gentle agitation or sonication.

-

Fill the flask to the mark with deionized water and mix thoroughly.

-

-

Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, and 20 µg/mL) by diluting the stock solution with deionized water using volumetric flasks and pipettes.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the maximum absorbance of this compound, which is 510 nm.

-

Use deionized water as a blank to zero the instrument.

-

-

Measurement and Calibration Curve:

-

Measure the absorbance of each working standard solution at 510 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a linear relationship.

-

-

Sample Analysis:

-

Prepare the sample solution by dissolving a known amount of the sample containing this compound in deionized water. Dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample solution at 510 nm.

-

Calculate the concentration of this compound in the sample using the equation from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific, validated HPLC method for this compound was not found in the performed search, the following is a representative protocol for the analysis of monoazo acid dyes, which can be adapted and validated for this compound. This method is based on common practices for similar analytes.

Objective: To separate and quantify this compound and its potential impurities using reversed-phase HPLC with UV detection.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (B1210297) or Formate (B1220265) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (for pH adjustment)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized and validated):

| Parameter | Recommended Condition |

| Mobile Phase A | 10-20 mM Ammonium acetate or formate in water, pH adjusted to 3-4 with formic or acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B (e.g., 5-10%), increase linearly to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | 510 nm (for quantification) and DAD scan (e.g., 200-700 nm) for peak purity analysis |

| Injection Volume | 10 - 20 µL |

Procedure:

-

Preparation of Mobile Phase:

-

Prepare the mobile phases as described in the table.

-

Degas the mobile phases using an online degasser or by sonication.

-

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a suitable solvent (e.g., a mixture of water and methanol).

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition.

-

Prepare the sample solution by dissolving a known amount of the sample in the same solvent and filtering it through a 0.45 µm syringe filter before injection.

-

-

System Suitability:

-

Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.

-

Check for parameters like retention time reproducibility (RSD < 2%), peak area precision (RSD < 2%), tailing factor (typically between 0.8 and 1.5), and theoretical plates.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Conclusion

This technical guide provides essential information on the chemical properties, structure, and analytical methods for this compound. The provided data and protocols can serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where the characterization of this dye is necessary. It is important to note that the HPLC method provided is a representative protocol and should be properly validated for specific applications.

References

An In-depth Technical Guide to Acid Red 249 (CAS 6416-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 249, identified by CAS number 6416-66-6, is a synthetic monoazo dye belonging to the acid dye category. Characterized by its vibrant red hue, it finds primary application in the dyeing of protein-based materials such as wool, silk, and polyamide, as well as in the formulation of inks.[1][2][3][4] Its molecular structure, featuring multiple sulfonate groups, confers good water solubility, a key characteristic for its use in aqueous dyeing processes.[5][6] While extensively utilized in the textile and chemical industries, its direct applications in drug development and biological research are not well-documented in publicly available literature. This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties, synthesis, and established experimental applications, with a particular focus on its role in environmental science studies. The potential biological activities are discussed in the broader context of the azo dye class.

Chemical and Physical Properties

This compound is a dark red powder with a complex aromatic structure.[2][4] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃, with a corresponding molecular weight of 748.11 g/mol .[1][7] The presence of two sulfonate groups makes it readily soluble in water.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6416-66-6 | [2] |

| Molecular Formula | C₂₉H₂₀ClN₃Na₂O₁₀S₃ | [1][7] |

| Molecular Weight | 748.11 g/mol | [1][7] |

| Appearance | Dark red powder | [2][4] |

| C.I. Name | This compound | [2] |

| C.I. Number | 18134 | [3] |

| Synonyms | Acid Brilliant Red B, Tracid Brilliant Red B, Weak Acid Brilliant Red B | [4] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Observations | References |

| Water | Soluble | [4] | |

| Ethanol | Slightly soluble | Produces a red solution. | [2] |

| Concentrated Sulfuric Acid | Soluble | Forms a red solution, which turns pink upon dilution. | [2] |

| Aqueous Hydrochloric Acid | Soluble | Forms a red solution. | [2] |

| Aqueous Sodium Hydroxide | Soluble | Turns brown. | [2] |

| DMSO | 50 mg/mL (66.84 mM) | Requires sonication; hygroscopic nature of DMSO can affect solubility. | [8] |

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2]

-

Diazotization: 5-Chloro-2-phenoxybenzenamine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid to yield the final this compound molecule.[2]

Caption: Synthesis pathway of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published in peer-reviewed literature. However, some supplier websites indicate the availability of H-NMR and Mass Spectrometry data. As an azo dye, it exhibits strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for its color.

Experimental Protocols

While protocols for biological assays are absent in the literature, detailed methods for the use of this compound in environmental remediation studies have been published.

Photocatalytic Degradation of this compound

This protocol describes a general procedure for assessing the photocatalytic degradation of this compound using a semiconductor photocatalyst, such as zinc oxide (ZnO) composites.

Materials:

-

This compound

-

Photocatalyst (e.g., Poly(m-phenylenediamine)/ZnO)

-

Deionized water

-

UV or visible light source

-

Reaction vessel

-

Magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in deionized water to a known concentration.

-

In a reaction vessel, add a specific amount of the photocatalyst to a defined volume of the this compound solution.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Expose the suspension to a UV or visible light source while continuously stirring.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Centrifuge the aliquots to separate the photocatalyst particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound using a UV-Vis spectrophotometer.

-

The degradation efficiency can be calculated from the change in absorbance over time.

Caption: Experimental workflow for photocatalytic degradation.

Biological Activity and Drug Development Potential

There is a lack of specific studies on the biological activity, cytotoxicity, or therapeutic potential of this compound in the scientific literature. However, the broader class of azo dyes has been a subject of biological investigation.

Azo compounds are known to undergo metabolic reduction of the azo bond (–N=N–) to form aromatic amines.[9] This biotransformation can be mediated by azoreductase enzymes present in liver and gut microflora.[9] The resulting aromatic amines can have different toxicological profiles than the parent dye, and some have been identified as mutagenic or carcinogenic.[9]

Conversely, some sulfonated azo dyes have been investigated for their potential as antimicrobial or anticancer agents.[1][5][10] The biological activity is often attributed to the cleavage of the azo bond, leading to the release of pharmacologically active amines.

Caption: General metabolic pathway of azo dyes.

Given the absence of specific data for this compound, any investigation into its biological properties would need to begin with foundational in vitro cytotoxicity and mutagenicity assays.

Applications

The primary and well-established applications of this compound are in the industrial dyeing of various materials.

-

Textiles: Used for dyeing wool, silk, and polyamide fabrics.[1][2] It is also used in direct printing on these materials.[1]

-

Leather: Employed in the dyeing of leather.[3]

-

Inks: Has been used as a component in water-based inkjet printing inks.[4]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or with a fume hood to minimize inhalation of the powder.[7]

Conclusion

This compound is a well-characterized synthetic dye with significant industrial applications, particularly in the textile and leather industries. Its chemical and physical properties are well-defined, and its synthesis is straightforward. While there is a growing body of research on its environmental fate and removal from wastewater, there is a conspicuous absence of data regarding its biological activity, toxicological profile beyond basic hazard identification, and any potential for application in drug development or as a biological research tool. For the intended audience of this guide, this presents both a significant knowledge gap and a potential area for novel research. Future studies are warranted to explore the biological interactions of this compound to fully assess its safety and explore any potential biomedical applications.

References

- 1. ijhmr.com [ijhmr.com]

- 2. industrialchemistry.org [industrialchemistry.org]

- 3. dyespigments.net [dyespigments.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity [mdpi.com]

- 6. CAS 6416-66-6: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. Review, Analyses of azo dyes' synthesis, characterization and biological activity | Texas Journal of Multidisciplinary Studies [zienjournals.com]

"Acid Red 249" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known by trade names such as Tracid Brilliant Red B, is a synthetic azo dye. This document provides a comprehensive technical overview of its chemical and physical properties, manufacturing process, and known applications. While primarily utilized in the textile and ink industries, this guide also consolidates available toxicological data. It is important to note that, based on currently available scientific literature, this compound has limited to no documented application in biological research, drug development, or as a modulator of signaling pathways.

Chemical and Physical Properties

This compound is characterized by the following molecular formula and weight.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₀ClN₃Na₂O₁₀S₃ | [1][2][3] |

| Molecular Weight | 748.11 g/mol | [1][2][3] |

| CAS Number | 6416-66-6 | [1][3] |

Physical and chemical characteristics of this compound are summarized below.

| Property | Description | Reference |

| Appearance | Dark red powder | [1][3] |

| Solubility | Soluble in water, slightly soluble in ethanol. | [1][3] |

| Color in Solution | Red in water. In concentrated sulfuric acid, it appears as a product red, which turns pink upon dilution. An acidic solution (with HCl) is red, while a basic solution (with NaOH) is brown. | [1][3] |

Manufacturing Process

The synthesis of this compound involves a diazo coupling reaction. The general workflow is outlined below.

Caption: Manufacturing workflow for this compound.

The manufacturing process begins with the diazotization of 5-Chloro-2-phenoxybenzenamine.[1][3] This is followed by a coupling reaction with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid to yield the final this compound dye.[1][3]

Applications

The primary application of this compound is as a colorant.

-

Textile Industry : It is used for dyeing and printing on wool, silk, and polyamide fabrics.[1][3][4] It can also be used for dyeing wool/rayon blended fabrics in the same bath with direct dyes.[1][3]

-

Ink Industry : Research has been conducted on its use in inkjet printing, where it interacts with components of the ink-receiving layer, such as silica (B1680970) (a white pigment) and dye-fixing agents (cationic polymers).[5]

Toxicological Information

The toxicological properties of this compound have not been extensively investigated.[2] However, the available Material Safety Data Sheet (MSDS) provides the following information.

| Hazard | Description | Reference |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. | [2] |

| Inhalation | May cause irritation to the respiratory tract. | [2] |

| Skin Contact | May cause skin irritation in sensitive individuals. | [2] |

| Eye Contact | May cause eye irritation. | [2] |

| Mutagenicity | Mutagenicity data has been reported, but further details are not specified. | [2] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [2] |

Biological Activity and Research Applications

Extensive searches of scientific literature did not yield any studies on the use of this compound in biological research, including in vitro or in vivo studies, or for therapeutic development. There is no evidence to suggest that this compound has any specific biological activity or that it is involved in any signaling pathways. Its classification as a "fluorescent dye" by some suppliers appears to be a general categorization rather than an indication of specific use in fluorescence-based biological assays.[6]

Experimental Protocols

Given the lack of application in biological research, there are no established experimental protocols for the use of this compound in this context. The primary experimental information available relates to its industrial application in dyeing, which is outside the scope of this technical guide for researchers in the life sciences. One study on its use in inkjet paper details experimental setups for measuring its precipitation and adsorption in the presence of other chemicals.[5]

Conclusion

This compound is a well-characterized azo dye with established applications in the textile and printing industries. Its chemical and physical properties are well-documented. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to understand that there is a significant gap in the literature regarding any biological effects or potential research applications. The available toxicological data is limited and suggests caution in handling. Future research could potentially explore the biological properties of this molecule, but at present, it remains solely within the domain of industrial chemistry.

References

A Comprehensive Technical Guide to Acid Red 249 for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acid Red 249, a synthetic azo dye with applications in various scientific fields. This document consolidates its chemical identity, properties, and available experimental methodologies, offering a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a sulfonated monoazo dye. For clarity and comprehensive literature searches, it is crucial to be aware of its various synonyms.

| Primary Name | Synonyms |

| This compound | Tracid Brilliant Red B, C.I. This compound, C.I. 18134, Weak Acid Brilliant Red B, Acid Red B, Acid Brilliant Red B, Weak acid brilliant A-B, Acid Red 2B, Polar Brilliant Red B, Sandolan Brilliant Red N-BG[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various technical data sheets and chemical databases.

| Property | Value | Reference |

| CAS Number | 6416-66-6 | [2] |

| Molecular Formula | C29H20ClN3Na2O10S3 | [2] |

| Molecular Weight | 748.11 g/mol | [2] |

| Appearance | Dark red powder | [2] |

| Solubility | Soluble in water, slightly soluble in ethanol. | [2] |

| Color in Solution | Red in water; turns red in hydrochloric acid and brown in sodium hydroxide. | [2] |

Experimental Protocols

While specific, detailed research protocols for this compound are not extensively documented in publicly available scientific literature, this section provides adaptable methodologies based on its applications in textile dyeing and photocatalytic degradation, as well as a general protocol for in vitro cytotoxicity assessment of azo dyes.

Textile Dyeing Protocol (for Wool, Silk, and Polyamide)

This protocol outlines the general procedure for dyeing protein-based fibers with this compound. Optimization of parameters such as pH, temperature, and dye concentration is recommended for specific applications.[3][4][5]

Materials:

-

This compound

-

Fabric (wool, silk, or polyamide)

-

Acetic acid or ammonium (B1175870) sulfate (B86663) (for pH adjustment)

-

Sodium sulfate (leveling agent, optional)

-

Dyeing apparatus (e.g., beaker, water bath, stirring equipment)

Procedure:

-

Dye Bath Preparation: Prepare a dye bath with a specific concentration of this compound dissolved in deionized water. The liquor-to-goods ratio (the ratio of the volume of dye bath to the weight of the fabric) should be determined based on the desired color intensity.

-

pH Adjustment: Adjust the pH of the dye bath to a weakly acidic or neutral range (typically pH 4-7) using acetic acid or ammonium sulfate.[3]

-

Dyeing Process:

-

Immerse the wetted fabric into the dye bath.

-

Gradually raise the temperature of the dye bath to 85-95°C.

-

Maintain this temperature for 30-60 minutes, with continuous stirring to ensure even dyeing.

-

-

Rinsing and Drying:

-

After dyeing, remove the fabric and rinse it thoroughly with cold water to remove any unfixed dye.

-

Allow the fabric to air dry.

-

Photocatalytic Degradation Experimental Workflow

This protocol describes a general workflow for studying the photocatalytic degradation of this compound, a common research application for azo dyes. This process can be adapted to evaluate the efficacy of different photocatalysts.

Materials:

-

This compound solution of known concentration

-

Photocatalyst (e.g., TiO2, ZnO)

-

UV light source or solar simulator

-

Reaction vessel (e.g., quartz beaker)

-

Magnetic stirrer

-

Spectrophotometer

Procedure:

-

Catalyst Suspension: Suspend a specific amount of the photocatalyst in the this compound solution within the reaction vessel.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.

-

Photocatalytic Reaction:

-

Expose the suspension to a UV light source or solar simulator under continuous stirring.

-

Collect aliquots of the suspension at regular time intervals.

-

-

Sample Analysis:

-

Centrifuge or filter the collected aliquots to remove the catalyst particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound using a spectrophotometer.

-

-

Degradation Efficiency Calculation: Calculate the degradation efficiency at each time point using the initial and measured absorbance values.

In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol for Azo Dyes

This protocol provides a general framework for assessing the cytotoxicity of azo dyes like this compound on a cell line (e.g., MCF-7) using the MTT assay.[6][7] This method can be adapted to other cell lines and cytotoxicity assays.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, 250, 500, and 1000 µg/mL) and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Potential Biological Signaling Pathway Involvement

While no studies directly link this compound to specific signaling pathways, research on other azo dyes suggests potential mechanisms of action, particularly in the context of toxicity. Azo dyes have been shown to induce oxidative stress, which can impact cellular signaling. One such pathway is the Keap1-Nrf2-ARE signaling pathway, a critical regulator of the cellular antioxidant response.[1][8]

Proposed Mechanism:

-

Induction of Oxidative Stress: Exposure to certain azo dyes can lead to the generation of reactive oxygen species (ROS) within cells.

-

Nrf2 Activation: The increase in ROS can lead to the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.

-

Nuclear Translocation and Gene Expression: Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein expression. This serves as a cellular defense mechanism against oxidative stress.

Conclusion

This compound is a versatile dye with established applications in the textile industry and potential for use in various research areas, including environmental science and toxicology. While detailed, peer-reviewed experimental protocols for its research applications are currently limited, the methodologies for similar azo dyes provide a solid foundation for developing specific experimental designs. Further research is warranted to elucidate its precise biological effects and potential involvement in cellular signaling pathways. This guide serves as a starting point for researchers and professionals, encouraging further investigation into the scientific applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 4. hztya.com [hztya.com]

- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. wildlife-biodiversity.com [wildlife-biodiversity.com]

- 7. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 8. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

Acid Red 249: An In-depth Technical Guide to its Role as a Model Azo Dye Pollutant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, a monoazo dye, serves as a significant model pollutant in environmental science and toxicology research. Its widespread use in the textile, leather, and paper industries leads to its release into aquatic ecosystems, posing potential risks due to its persistence, toxicity, and the formation of harmful aromatic amines upon degradation.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its degradation through various advanced methods, the experimental protocols for these processes, and the toxicological signaling pathways associated with azo dye exposure. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates data from studies on similar "Acid Red" azo dyes to provide a comparative framework for researchers.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to developing effective remediation strategies.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₂₀ClN₃Na₂O₁₀S₃ | [1] |

| Molecular Weight | 748.11 g/mol | [1] |

| C.I. Name | This compound | [1] |

| CAS Number | 6416-66-6 | [1] |

| Appearance | Red Powder | [3] |

| Hue | Bluish Red | [3] |

| Solubility | Soluble in water | [3] |

Degradation of Acid Red Azo Dyes: A Quantitative Overview

The removal of Acid Red dyes from wastewater is a critical area of research. Various methods, including biodegradation, advanced oxidation processes (AOPs), and adsorption, have been investigated. The following tables summarize the quantitative data from studies on the degradation of this compound and similar "Acid Red" model dyes.

Biodegradation

Microbial degradation offers an eco-friendly approach to dye removal. The efficiency of this process is highly dependent on the microbial strain and environmental conditions.

Table 1: Microbial Degradation of Acid Red Dyes

| Microorganism | Dye | Initial Concentration (mg/L) | Condition | Decolorization Efficiency (%) | Time | Reference |

| Acinetobacter radioresistens | Acid Red | 400 | pH 7, 30°C | 86 | 24 h | [4] |

| Bacillus megaterium | Acid Red 337 | 500 | pH 7, 30°C, 10% inoculum | 91 | 24 h | [4] |

| Pseudomonas aeruginosa | Methyl Red | 20 | pH 9, 40°C | 88.37 | 3 days |

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive radicals to break down the complex structures of azo dyes.

Table 2: Degradation of Acid Red Dyes by Advanced Oxidation Processes

| Method | Dye | Initial Concentration (mg/L) | Key Parameters | Degradation/Removal Efficiency (%) | Time | Reference |

| Photocatalysis (UV/H₂O₂) | Acid Dye | 10 | 2 mL H₂O₂, pH 3.9 | 67.9 | 90 min | [5] |

| Photocatalysis (UV/TiO₂) | Alizarin Red S | 10 | 100 mg TiO₂, pH 3 | 94.1 | 60 min | [6] |

| Electrocoagulation (Fe electrode) | Reactive Red 24 | 100 | pH 7.2, 2.5 g/L NaCl | 99.85 | 14 min | [7] |

| Electrocoagulation (Al electrode) | Reactive Red 24 | 100 | pH 7.2, 2.5 g/L NaCl | 98.7 | 35 min | [7] |

| Sono-Fenton | Azo Dye | - | pH 2, 35°C, 100 µL H₂O₂ | ~100 | 25 min | [8] |

Adsorption

Adsorption is a widely used method for dye removal due to its simplicity and efficiency. The choice of adsorbent is critical for maximizing removal capacity.

Table 3: Adsorption of Acid Red Dyes on Various Adsorbents

| Adsorbent | Dye | Initial Concentration (mg/L) | Conditions | Maximum Adsorption Capacity (mg/g) | Reference |

| Graphite Carbon Nitride (M-g-C₃N₄) | Acid Brilliant Red | - | pH 1.0 | 25635.64 | [9] |

| Graphite Carbon Nitride (U-g-C₃N₄) | Acid Brilliant Red | 150 | pH > 2.0 | - | [9] |

| Commercial Activated Carbon | Acid Red | 150 | pH 4.5, 35°C | - | [10] |

| Zn2Al-NO3 LDHs (acetone washed) | Acid Red 97 | - | - | 299.5 | [11] |

| Zn2Al-NO3 LDHs (water washed) | Acid Red 97 | - | - | 204.4 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the degradation and analysis of this compound.

Microbial Degradation Assay

Objective: To assess the capability of a microbial strain to decolorize and degrade this compound.

Materials:

-

Microbial culture (e.g., Acinetobacter radioresistens, Bacillus megaterium)

-

Nutrient broth or a suitable growth medium

-

This compound stock solution (e.g., 1 g/L)

-

Sterile flasks or tubes

-

Incubator shaker

-

Spectrophotometer

-

Centrifuge

Protocol:

-

Inoculum Preparation: Grow the selected microbial strain in a suitable nutrient broth until it reaches the mid-logarithmic phase.

-

Experimental Setup: In sterile flasks, add a defined volume of mineral salt medium and supplement it with a specific concentration of this compound from the stock solution (e.g., final concentration of 100 mg/L).

-

Inoculation: Inoculate the flasks with a standardized amount of the prepared microbial culture (e.g., 5% v/v). A control flask without inoculum should be included.

-

Incubation: Incubate the flasks under specific conditions of temperature (e.g., 30°C), pH (e.g., 7.0), and agitation (e.g., 120 rpm) for a defined period (e.g., 24-72 hours).

-

Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture medium. Centrifuge the sample to pellet the microbial cells.

-

Decolorization Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The decolorization efficiency is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Photocatalytic Degradation Experiment

Objective: To evaluate the efficiency of a photocatalyst (e.g., TiO₂) in degrading this compound under UV irradiation.

Materials:

-

Photocatalyst (e.g., TiO₂ nanoparticles)

-

This compound solution of known concentration

-

Photoreactor with a UV lamp

-

Magnetic stirrer

-

pH meter

-

Spectrophotometer

Protocol:

-

Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 1 g/L) in the this compound solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with a UV lamp while continuously stirring.

-

Sampling: At regular time intervals, collect samples from the reactor.

-

Analysis: Centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the clear solution at the λmax of this compound to determine the remaining dye concentration.

Electrocoagulation Procedure

Objective: To assess the removal of this compound from an aqueous solution using electrocoagulation.

Materials:

-

Electrochemical cell

-

Electrodes (e.g., iron or aluminum)

-

DC power supply

-

Supporting electrolyte (e.g., NaCl)

-

This compound solution

-

Magnetic stirrer

-

Spectrophotometer

Protocol:

-

Electrolyte Preparation: Prepare a solution of this compound and add a supporting electrolyte to increase conductivity.

-

Electrochemical Cell Setup: Place the electrodes in the electrochemical cell containing the dye solution.

-

Electrocoagulation Process: Apply a constant current density using the DC power supply for a specified duration. Stir the solution continuously.

-

Flocculation and Sedimentation: After the electrocoagulation process, allow the formed flocs to settle.

-

Analysis: Collect a sample from the supernatant and measure the absorbance to determine the final dye concentration and calculate the removal efficiency.

Toxicological Signaling Pathways of Azo Dyes

Exposure to azo dyes and their metabolic byproducts can induce cellular stress and toxicity. Key signaling pathways are often implicated in the cellular response to these xenobiotics.

Oxidative Stress and the Nrf2 Pathway

Azo dyes and their metabolites can generate reactive oxygen species (ROS), leading to oxidative stress.[12][13] The Keap1-Nrf2-ARE signaling pathway is a primary cellular defense mechanism against oxidative stress.[8][14] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation.[8] However, upon exposure to oxidative stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxification enzymes.[8][14]

Inflammatory Response and NF-κB/MAPK Pathways

The toxicity of azo dyes can also trigger inflammatory responses. The NF-κB and MAPK signaling pathways are central to regulating inflammation.[15][16][17] ROS generated from azo dye metabolism can activate these pathways, leading to the production of pro-inflammatory cytokines and other mediators, contributing to cellular damage.[16][17] There is significant crosstalk between the Nrf2 and NF-κB pathways, where the activation of one can influence the other.[18][19]

Conclusion

This compound serves as a crucial model compound for studying the environmental fate and toxicological effects of azo dyes. This guide has provided a consolidated resource on its degradation through various advanced methods, offering quantitative data from related "Acid Red" dyes to facilitate comparative research. The detailed experimental protocols and the visualization of key toxicological signaling pathways aim to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the impact of these prevalent pollutants. Further research focusing specifically on this compound is warranted to refine our understanding and develop more targeted and efficient remediation strategies.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound [himedialabs.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scienceworldjournal.org [scienceworldjournal.org]

- 6. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. composites.utk.edu [composites.utk.edu]

- 12. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 13. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB signaling is increased in HD3 cells following exposure to 1,4-benzoquinone: role of reactive oxygen species and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate of "Acid Red 249"

An In-Depth Technical Guide on the Environmental Fate of C.I. Acid Red 249

Introduction

C.I. This compound (CAS No: 6416-66-6), a synthetic anionic dye belonging to the single azo class, is a significant colorant used primarily in the textile industry for dyeing wool, silk, and polyamide fabrics.[1][2][3] As with many synthetic dyes, its release into the environment through industrial wastewater is a matter of concern. Understanding the environmental fate of this compound—its persistence, degradation, and partitioning in various environmental compartments—is crucial for assessing its ecological risk and developing effective remediation strategies. This guide provides a comprehensive technical overview of the current knowledge regarding the environmental behavior of this compound, drawing from available scientific literature. It covers the key processes of abiotic and biotic degradation, environmental partitioning, and potential ecotoxicity, supplemented with detailed experimental protocols and data presented for scientific evaluation.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. This compound is characterized as a water-soluble powder, a property common to acid dyes which facilitates its transport in aquatic systems.[1][4] Key identifying properties are summarized in the table below.

| Property | Value / Description | Reference |

| C.I. Name | This compound | [2][5] |

| CAS Number | 6416-66-6 | [2][6][7] |

| Molecular Formula | C29H20ClN3Na2O10S3 | [2][6] |

| Molecular Weight | 748.11 g/mol | [2][6] |

| Chemical Class | Anionic Mono-Azo Dye | [2] |

| Appearance | Dark red powder | [1][2] |

| Water Solubility | Soluble in water; Azo Acid Dyes generally have solubilities well above 1 g/L. | [1][4] |

Environmental Fate and Behavior

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Due to its high water solubility, it is expected to reside primarily in the water column upon release, but will ultimately partition to solid phases like sediment and soil through electrostatic interactions.[4] Its potential for bioaccumulation is low.[4]

Abiotic Degradation: Photodegradation

Photodegradation involves the breakdown of chemical compounds by light. While specific studies on the photodegradation kinetics of this compound are limited, the behavior of similar azo dyes suggests it is a relevant, albeit potentially slow, transformation pathway. For instance, the photodegradation of the azo dye Reactive Yellow P5G was found to be significantly slower (half-life of approximately 30 hours) compared to anthraquinone-class dyes.[8]

However, the rate of degradation can be significantly enhanced through photocatalysis. Studies on other acid red dyes, such as Acid Red 73, have shown highly efficient removal using a Fe3O4@TiO2 composite photocatalyst, achieving 93.56% degradation within 24 minutes under UV irradiation.[9] This indicates that in the presence of naturally occurring or engineered photocatalytic materials, the persistence of this compound could be substantially reduced.

Biotic Degradation (Biodegradation)

Biodegradation is a key process for the removal of organic pollutants. Azo dyes are generally resistant to aerobic biodegradation but can be effectively degraded under anaerobic or microaerophilic conditions.[8][10] The primary mechanism is the reductive cleavage of the azo bond (-N=N-) by microbial azoreductase enzymes, which breaks the molecule into aromatic amines.[11] These amines may then be further mineralized under aerobic conditions.

A bacterial strain identified as Klebsiella pneumoniae SK1, isolated from textile mill effluent, has demonstrated the ability to decolorize this compound.[11] This highlights the potential for microbial remediation of wastewater containing this dye.

Quantitative Biodegradation Data

| Parameter | Value | Conditions | Reference |

| Organism | Klebsiella pneumoniae SK1 | - | [11] |

| Initial Dye Conc. | 100 µg/ml | - | [11] |

| Efficiency | Efficient decolorization and reduction | Microaerophilic, 48 hours | [11] |

| Optimal Temp. | 37°C | Static incubation | [11] |

| Optimal pH | 7-9 | Static incubation | [11] |

| Optimal Salinity | 2-4% | Static incubation | [11] |

Experimental Protocol: Bacterial Decolorization of this compound

The following protocol is based on the methodology described for the isolation and testing of Klebsiella pneumoniae SK1.[11]

-

Isolation of Bacteria:

-

Bacterial strains are isolated from textile mill discharge points.

-

Enrichment is performed in a medium containing the target dye (e.g., 100 µg/ml this compound) to select for dye-tolerant and degrading organisms.

-

-

Culture and Inoculum Preparation:

-

The isolated strain (K. pneumoniae SK1) is cultured in a suitable nutrient broth to achieve a desired cell density.

-

The bacterial cells are harvested by centrifugation, washed with a sterile saline solution, and then used as the inoculum.

-

-

Decolorization Assay:

-

A minimal salt medium is prepared and supplemented with this compound to a final concentration of 100 µg/ml.

-

The medium is inoculated with the prepared bacterial culture.

-

Cultures are incubated under specified conditions (e.g., 37°C, static/microaerophilic) for a set period (e.g., 48 hours).

-

Uninoculated medium serves as a control.

-

-

Analysis:

-

At regular intervals, aliquots of the culture are withdrawn and centrifuged to remove bacterial cells.

-

The supernatant is analyzed for color removal using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

-

Degradation products can be identified and quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the breakdown of the parent dye molecule.[11]

-

Caption: Generalized biodegradation pathway for azo dyes like this compound.

Environmental Partitioning

Adsorption and Mobility Given its anionic nature and high water solubility, this compound is expected to be mobile in aquatic environments.[4] However, it will likely partition from the water column to solid matrices such as suspended solids, sediments, and soil.[4] This partitioning is driven by electrostatic interactions between the negatively charged sulfonate groups on the dye molecule and positively charged sites on environmental particles (e.g., metal oxides, clay edges). A study on the interaction of this compound with silica (B1680970) and a cationic polymer confirmed its tendency to form strong ionic complexes, which serves as a proxy for its potential environmental adsorption behavior.[12]

Bioaccumulation A screening assessment of Azo Acid Dyes by the Canadian government concluded that these substances are not likely to bioconcentrate or bioaccumulate in aquatic organisms.[4] This is attributed to their high water solubility and low octanol-water partition coefficients, which limit their ability to partition into fatty tissues of organisms.

Caption: Logical flow of the primary environmental fate processes for this compound.

Ecotoxicological Profile

The ecotoxicological concern for azo dyes stems from two sources: the parent molecule and its degradation products. The breakdown of azo dyes under anaerobic conditions can release aromatic amines, some of which are known to be mutagenic and carcinogenic.[13] For example, the manufacturing of this compound involves 5-Chloro-2-phenoxybenzenamine, an aromatic amine that would be released upon reductive cleavage of the azo bond.[2] Therefore, while the parent dye may have low toxicity, its environmental degradation could lead to the formation of more hazardous byproducts.

Analytical Methodologies

The study of the environmental fate of this compound relies on a suite of analytical techniques to quantify the parent compound and identify its transformation products.

-

UV-Visible Spectrophotometry: This is a common and rapid method used to measure the concentration of the dye in aqueous solutions. The decrease in absorbance at the dye's characteristic wavelength (λmax) is used to quantify decolorization during degradation experiments.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is essential for separating and identifying the intermediate and final products of degradation.[11][15] It provides structural information necessary to elucidate degradation pathways.

-

Total Organic Carbon (TOC) Analysis: TOC measurements are used to determine the extent of mineralization (the complete conversion of the organic dye molecule to CO2 and water). A decrease in TOC indicates true degradation rather than just decolorization.

Caption: A typical experimental workflow for an environmental degradation study.

Summary and Conclusion

C.I. This compound is a water-soluble, anionic azo dye with a low potential for bioaccumulation.[4] Its environmental fate is primarily governed by partitioning to sediment and soil, and by microbial degradation.[4] While resistant to aerobic breakdown, it can be decolorized and degraded by specific microorganisms like Klebsiella pneumoniae SK1 under microaerophilic or anaerobic conditions via the reductive cleavage of its azo bond.[11] This process, however, leads to the formation of aromatic amines, which may pose a greater toxicological risk than the parent dye.[13] Abiotic degradation via photolysis appears to be a slow process unless enhanced by photocatalysts.[8][9] A significant data gap remains regarding the specific ecotoxicity of this compound and its degradation products, highlighting an area for future research to fully characterize its environmental risk profile.

References

- 1. This compound - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound [himedialabs.com]

- 4. Screening Assessment - Canada.ca [canada.ca]

- 5. saujanyaexports.com [saujanyaexports.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. imaging.org [imaging.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

"Acid Red 249" toxicity studies on microbial life

An In-depth Technical Guide on the Microbial Toxicity and Biodegradation of Acid Red 249

This technical guide provides a comprehensive overview of the current research on the toxicity and microbial interactions with the azo dye, this compound. The content is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction to this compound

This compound (C.I. 18134) is a synthetic azo dye extensively used in the textile and leather industries for coloring various fabrics.[1] Due to its chemical structure, which includes one or more azo (-N=N-) groups, this compound is categorized as a xenobiotic compound that can persist in the environment.[2] The discharge of effluents containing such dyes is a significant environmental concern, as they can be toxic, mutagenic, and carcinogenic.[3][4] Furthermore, the color imparted by these dyes to water bodies can hinder light penetration, thereby affecting aquatic ecosystems.[5] Bioremediation, utilizing microorganisms to decolorize and degrade these dyes, has emerged as a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods.[6]

Microbial Toxicity and Biodegradation of this compound

The primary focus of research on this compound and microbial life has been on isolating and characterizing microorganisms capable of its decolorization and degradation. This process is often the first step in assessing the dye's toxicity, as the ability of a microbe to act upon the dye indicates a certain level of resistance or tolerance. The breakdown of azo dyes by bacteria typically involves the reductive cleavage of the azo bond, a reaction catalyzed by azoreductase enzymes.[4][7]

Bacterial Strains Involved in Biodegradation

Several bacterial strains have been identified for their ability to decolorize and degrade this compound. These are often isolated from contaminated sites such as textile industry effluents and sludge, suggesting their adaptation to dye-rich environments.[1][8]

-

Klebsiella pneumoniae SK1: This strain was isolated from a textile mill discharge point and demonstrated high efficiency in decolorizing this compound, even in the presence of other toxic compounds like hexavalent chromium.[7][8][9]

-

Pseudomonas stutzeri BS106: Isolated from textile industry effluent, this bacterium has shown significant potential for the bioremediation of this compound.[1]

-

Acinetobacter radioresistens: This bacterium has been studied for its ability to decolorize and degrade this compound.[7]

Quantitative Data on Microbial Interactions

The following tables summarize the quantitative data from various studies on the microbial decolorization of this compound.

Table 1: Decolorization of this compound by Klebsiella pneumoniae SK1

| Initial AR 249 Concentration (µg/mL) | Incubation Time (h) | Decolorization (%) | Reference |

| 100 | 48 | 99 | [8][9] |

| 250 | 72 | 91 | [8][9] |

| 500 | 72 | 77 | [8][9] |

Table 2: Optimization of this compound Decolorization by Pseudomonas stutzeri BS106

| Parameter | Condition | Decolorization (%) | Reference |

| pH | 7 | >90 (implied) | [1] |

| Temperature (°C) | 37 | >90 (implied) | [1] |

| Temperature (°C) | 40 | 80.87 | [1] |

| Temperature (°C) | 45 | 29.46 | [1] |

| Nitrogen Source (Yeast Extract, 2 g/L) | - | 97.53 | [1] |

| Nitrogen Source (Proteose Peptone, 1.5 g/L) | - | 71.39 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections describe the key experimental protocols used in the cited studies.

Isolation and Screening of Dye-Degrading Bacteria

The process of finding bacteria capable of breaking down this compound typically follows an enrichment culture technique.

Experimental Workflow for Bacterial Isolation

Caption: Workflow for isolating dye-degrading bacteria.[1]

Protocol Steps:

-

Sample Collection: Samples of effluent, soil, and sludge are collected from areas contaminated with textile dyes.[1][8]

-

Enrichment: 1 mL or 1 g of the sample is inoculated into 9 mL of a suitable nutrient broth. For studies involving co-contamination, other chemicals like K₂Cr₂O₇ may be added.[1][8]

-

Incubation: The enriched culture is incubated, typically at 37°C for 48 hours under shaking conditions, to allow for the proliferation of bacteria.[1]

-

Isolation: The incubated broth is then streaked onto selective agar plates (e.g., MacConkey Agar, Tryptone Soya Agar) containing this compound (e.g., 100 mg/L).[1][8]

-

Screening: The plates are incubated, and colonies that exhibit a clear zone of decolorization around them are selected for further study.[1][8]

-

Identification: The selected bacterial isolates are identified using 16S rRNA gene sequencing.[1][8]

Decolorization Assay

The efficiency of a bacterial strain in degrading this compound is quantified through a decolorization assay.

Logical Flow of Decolorization Measurement

Caption: Process for quantifying dye decolorization.[7]

Protocol Steps:

-

A primary culture of the bacterial isolate is grown in a suitable medium (e.g., Nutrient Broth) for 24 hours at 37°C.[1]

-

This primary culture is then used to inoculate a fresh medium containing a specific concentration of this compound.[1]

-

The culture is incubated under specific conditions (e.g., static or shaking, defined temperature and pH).[1][8]

-

At regular intervals, an aliquot of the culture is withdrawn and centrifuged to pellet the bacterial cells.[7]

-

The absorbance of the supernatant is measured at the maximum wavelength (λmax) of this compound using a spectrophotometer.[7]

-

The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Signaling and Metabolic Pathways

The biodegradation of this compound is an enzyme-catalyzed process. The key enzyme involved is azoreductase, which reductively cleaves the azo bond. This is often the initial and rate-limiting step in the degradation pathway.

Simplified Biodegradation Pathway of Azo Dyes

Caption: General pathway for azo dye biodegradation.[6][7]

Under anaerobic or microaerophilic conditions, the azo bond is cleaved, leading to the formation of colorless aromatic amines.[6] These intermediates can sometimes be more toxic than the parent dye.[3] Subsequently, under aerobic conditions, these aromatic amines can be further degraded and mineralized into simpler, non-toxic compounds like carbon dioxide, water, and nitrogen gas.[6]

Conclusion

The available scientific literature indicates that while this compound can be toxic to microbial life, certain adapted bacterial strains, such as Klebsiella pneumoniae SK1 and Pseudomonas stutzeri BS106, can effectively decolorize and degrade this azo dye. The primary mechanism of this bioremediation is the enzymatic cleavage of the azo bond by azoreductases. The efficiency of this process is influenced by environmental factors such as pH, temperature, and the availability of co-substrates. While these studies provide valuable insights into the biodegradation potential, there is a need for more focused research on the broad-spectrum microbial toxicity of this compound, including the determination of standard toxicological endpoints like IC50 and MIC values for a wider range of microorganisms. Such data would be invaluable for a comprehensive environmental risk assessment of this widely used industrial dye.

References

- 1. Harnessing the bioremediation potential of indigenous Pseudomonas stutzeri for textile effluent treatment: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. confpaperhk.oss-cn-hongkong.aliyuncs.com [confpaperhk.oss-cn-hongkong.aliyuncs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. omicsonline.org [omicsonline.org]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. researchgate.net [researchgate.net]

Phytotoxicity of "Acid Red 249" on plant germination

An In-depth Technical Guide on the Phytotoxicity of Acid Red 249 on Plant Germination

Introduction

This compound, a disulfonated azo dye, is utilized in various industrial applications, leading to its potential release into the environment. Azo dyes, as a class, are of environmental concern due to their persistence, potential toxicity, and the formation of hazardous breakdown products such as aromatic amines.[1][2][3] These substances can be toxic, mutagenic, and carcinogenic.[1][3] The impact of azo dyes on flora is a critical area of ecotoxicological research, as they can inhibit seed germination, reduce plant growth, and disrupt essential physiological processes.[2][4] This guide provides a technical overview of the current understanding of the phytotoxicity of this compound, with a focus on its effects on plant germination. Due to a scarcity of studies on this compound alone, this guide draws heavily on research investigating its effects in combination with other pollutants, supplemented with general knowledge of azo dye phytotoxicity.

Quantitative Data on Phytotoxicity

The most direct evidence of this compound's phytotoxicity comes from a study on its combined effect with hexavalent chromium [Cr(VI)] on the germination and growth of Triticum aestivum (wheat). The following table summarizes the key findings from this research.[5][6]

| Treatment | Germination Percentage (%) | Observations on Plant Growth |

| Sterile Water (Control) | 100 | Normal growth. |

| 100 µg/ml this compound + 100 µg/ml Cr(VI) | 25 | Significant inhibition of germination and subsequent growth. |

| Bioremediated 100 µg/ml this compound + Cr(VI) solution | 75 | Reversal of phytotoxic effects with increased shoot and root growth compared to both untreated and control plants.[5][6] |

Experimental Protocols

The following is a detailed methodology for a phytotoxicity assay used to evaluate the effects of this compound on Triticum aestivum. This protocol is based on the study by Singh et al. (2021).[6]

1. Preparation of Test Solutions:

-

A solution containing 100 µg/ml of this compound and 100 µg/ml of hexavalent chromium [Cr(VI)] is prepared in a suitable broth medium (e.g., Tryptone Soya Broth).

-

A portion of this solution is treated with a bioremediating agent, such as the bacterium Klebsiella pneumoniae SK1, under optimal conditions for a specified period (e.g., 48 hours).

-

An untreated solution of this compound and Cr(VI) serves as the toxic control.

-

Sterile water is used as a negative control.

-

The solutions are centrifuged to remove any bacterial biomass, and the supernatant is diluted (e.g., 1:1 with distilled water) for the assay.

2. Seed Germination and Plant Growth Assay:

-

Pot experiments are conducted using sterile soil.

-

A predetermined number of seeds (e.g., 10) of Triticum aestivum are sown in each pot.

-

The seeds are irrigated with a specific volume (e.g., 5 ml) of the respective test solutions (bioremediated, untreated toxic control, and sterile water control) on alternate days.

-

The pots are maintained at room temperature.

-

The number of germinated seeds is recorded to determine the germination percentage.

-

After a set period, the seedlings are harvested to measure growth parameters such as root and shoot length.

Visualization of Experimental Workflow and Potential Toxicity Pathways

To better illustrate the experimental process and the potential mechanisms of toxicity, the following diagrams are provided.

Caption: Experimental workflow for assessing the phytotoxicity of this compound.

References

Unraveling the Biological Interactions of Acid Red 249: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, a synthetic monoazo dye, is primarily utilized in the textile and paper industries for its vibrant red hue and effective dyeing properties.[1][2][3] Its chemical structure, characterized by a sulfonated naphthalene (B1677914) ring coupled to a chlorophenoxy phenyl group, places it within the broad class of azo dyes.[4][5] While extensively used in industrial applications, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action within biological systems. This document summarizes the current state of knowledge regarding this compound and related sulfonated azo dyes, highlighting the absence of detailed mechanistic studies and outlining general toxicological considerations.

Current Understanding of Biological Activity

There is a notable lack of research investigating the specific molecular or cellular mechanism of action of this compound in biological systems. Scientific databases and chemical suppliers categorize it as a dye for industrial use, with available information focusing on its physical and chemical properties rather than its pharmacological or detailed toxicological profile.[1][6][7]

Material Safety Data Sheets (MSDS) for this compound indicate general hazards associated with ingestion, inhalation, and skin or eye contact, such as irritation.[8] However, these documents do not provide data on specific biological pathways affected by the compound. One MSDS notes that mutagenicity data has been reported, but does not provide specifics, and states that it is not listed as a carcinogen by major regulatory agencies.[8]

General Insights from Sulfonated Azo Dyes

Broader research on sulfonated azo dyes offers some general insights that may be relevant to this compound. The biological activity of azo dyes is often linked to their metabolism, which can involve the reductive cleavage of the azo bond (–N=N–) by enzymes such as azoreductases found in gut microbiota and the liver.[9][10] This cleavage results in the formation of aromatic amines, which can be more biologically active and potentially more toxic than the parent dye molecule.[10][11]

The carcinogenicity of some azo dyes has been attributed to the metabolic formation of reactive intermediates that can bind to DNA and other macromolecules.[10][12] However, it is crucial to note that the biological effects of azo dyes are highly structure-dependent, and extrapolating findings from other azo dyes to this compound is not scientifically rigorous without specific studies.

The presence of sulfonate groups in dyes like this compound generally increases their water solubility and is thought to decrease their ability to cross cell membranes, potentially reducing their toxicity compared to their non-sulfonated counterparts.[11]

Biodegradation Mechanisms

Studies on the environmental fate of azo dyes have identified various microorganisms capable of degrading them.[9] The primary mechanism of microbial degradation is also the enzymatic reduction of the azo bond, leading to decolorization.[9][11] This process is a key area of research for the bioremediation of textile industry wastewater.[13]

Data Presentation

A thorough search of scientific literature and databases yielded no quantitative data regarding the mechanism of action of this compound in biological systems. Therefore, tables summarizing IC50 values, binding affinities, or other quantitative measures of biological activity cannot be provided.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current body of scientific literature.

Visualizations

Given the absence of established signaling pathways or experimental workflows related to the biological mechanism of action of this compound, the creation of corresponding diagrams is not feasible.

Conclusion

The current body of scientific knowledge is devoid of specific information on the mechanism of action of this compound in biological systems. Its primary characterization is that of an industrial dye. While general principles of azo dye metabolism and toxicology exist, these cannot be directly and specifically applied to this compound without dedicated research. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Future research would be necessary to elucidate any potential biological effects, metabolic pathways, and specific molecular targets of this compound to understand its toxicological profile and any potential for biological application.

References

- 1. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. This compound - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. specialchem.com [specialchem.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. Sulphonated azo dye decolorization by Alcaligenes faecalis subsp. phenolicus MB207: Insights from laboratory and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Biodegradation of Azo Dyes Catalyzed by the Anthraquinone-2-sulfonate and Reduced Graphene Oxide Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of Acid Red 249

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 249, a synthetic azo dye. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Physicochemical Properties of this compound